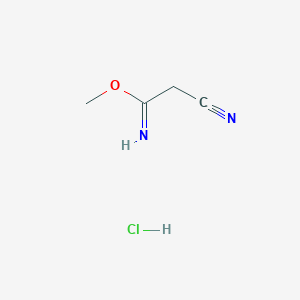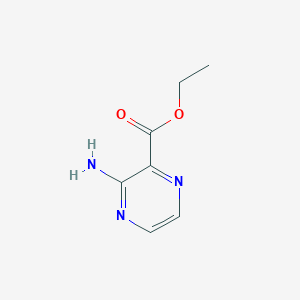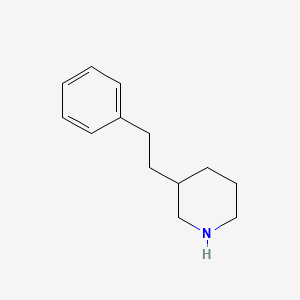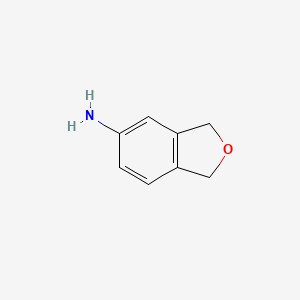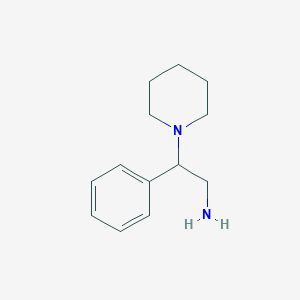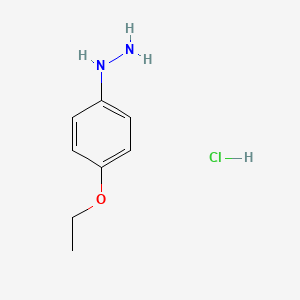
(4-Ethoxyphenyl)hydrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Ethoxyphenyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 76014-10-3 . It has a molecular weight of 188.66 and its IUPAC name is 1-(4-ethoxyphenyl)hydrazine hydrochloride . It is stored at a temperature of 4 degrees Celsius . The compound is typically in the form of a powder .
Synthesis Analysis
The synthesis of “(4-Ethoxyphenyl)hydrazine hydrochloride” involves adding hydrochloric acid and sodium nitrite into aniline in sequence . The molar ratio of the aniline, the hydrochloric acid, and the sodium nitrite is 1: (2.3-3.2): (1-1.1) . The reaction is carried out at a temperature of 0-5 degrees Celsius . After the reaction, ammonium sulfate and hydrochloric acid are added . The molar ratio of the ammonium sulfate, the hydrochloric acid, and the aniline is 1: (2.-3.5): (2.5-3.0) . The process involves steps of reduction, hydrolysis, and acid-precipitation .Molecular Structure Analysis
The molecular formula of “(4-Ethoxyphenyl)hydrazine hydrochloride” is C8H13ClN2O . The InChI code is 1S/C8H12N2O.ClH/c1-2-11-8-5-3-7 (10-9)4-6-8;/h3-6,10H,2,9H2,1H3;1H . The Canonical SMILES is CCOC1=CC=C (C=C1)NN.Cl .Physical And Chemical Properties Analysis
“(4-Ethoxyphenyl)hydrazine hydrochloride” has a molecular weight of 188.65 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound are 188.0716407 g/mol . The topological polar surface area is 47.3 Ų . The heavy atom count is 12 .Applications De Recherche Scientifique
-
General Information
-
Application in Protein Synthesis
- Summary of Application : The hydrazide chemistry has drawn attention in the field of protein chemical synthesis. Peptide or protein hydrazides can be used as key intermediates for different synthesis and modification purposes .
- Results or Outcomes : The use of hydrazide intermediates in protein synthesis offers useful and otherwise difficult-to-obtain biomacromolecules for biological and pharmaceutical studies .
- Preparation of 5-cyano-3-(5-methoxy-2-methylindol-3-yl)-1,2,4-thiadiazole
- Summary of Application : “(4-Ethoxyphenyl)hydrazine hydrochloride” can be used in the preparation of other organic compounds. For example, it was used in the preparation of 5-cyano-3-(5-methoxy-2-methylindol-3-yl)-1,2,4-thiadiazole .
- Results or Outcomes : The use of this compound in the synthesis of other organic compounds can lead to the production of new molecules with potential applications in various fields, such as pharmaceuticals or materials science .
-
Preparation of Other Organic Compounds
- Summary of Application : “(4-Ethoxyphenyl)hydrazine hydrochloride” can be used in the preparation of other organic compounds .
- Results or Outcomes : The use of this compound in the synthesis of other organic compounds can lead to the production of new molecules with potential applications in various fields, such as pharmaceuticals or materials science .
-
Potential Use in the Synthesis of Triazine and Tetrazine Systems
- Summary of Application : While not specifically mentioned, hydrazine derivatives like “(4-Ethoxyphenyl)hydrazine hydrochloride” could potentially be used in the synthesis of triazine and tetrazine systems, which are special classes of heterocyclic compounds .
- Results or Outcomes : The synthesis of triazine and tetrazine systems can lead to the production of new molecules with potential applications in various fields, such as pharmaceuticals or materials science .
Safety And Hazards
“(4-Ethoxyphenyl)hydrazine hydrochloride” is classified as an irritant . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound . Adequate ventilation is required and all sources of ignition should be removed .
Propriétés
IUPAC Name |
(4-ethoxyphenyl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-2-11-8-5-3-7(10-9)4-6-8;/h3-6,10H,2,9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROBGBQPYPYDFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxyphenyl)hydrazine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1313999.png)


![Spiro[2.3]hexan-4-ol](/img/structure/B1314004.png)

![2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B1314006.png)
